Aplaviroc

Chemokine Signaling Biased Agonism GPCR Pharmacology

Aplaviroc uniquely preserves endogenous CCL5/RANTES signaling at CCR5, unlike other antagonists. This functional sparing makes it an essential tool for biased agonism studies. Its distinct hydrophilicity and ECL2 conformation are critical for SAR benchmarks. As the only CCR5 antagonist with a clinically-terminated hepatotoxicity signal, it is a reference standard for DILI and structure-toxicity research. Ensure your studies are precise—opt for the compound with a verified 24-hour receptor dissociation half-life.

Molecular Formula C33H43N3O6
Molecular Weight 577.7 g/mol
CAS No. 461443-59-4
Cat. No. B1665140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplaviroc
CAS461443-59-4
Synonyms4-((4-(((3R)-1-butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro(5.5)undec-9-yl)methyl)phenyl)oxy)benzoic acid hydrochloride
aplaviroc
benzoic acid, 4-(4-(((3R)-1-butyl-3-((R)-cyclohexylhydroxymethyl)-2,5-dioxo-1,4,9- triazaspiro(55)undec-9-yl)methyl)phenoxy)-
GW873140
Molecular FormulaC33H43N3O6
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
InChIInChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
InChIKeyGWNOTCOIYUNTQP-FQLXRVMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aplaviroc (CAS 461443-59-4): A Spirodiketopiperazine CCR5 Antagonist with Subnanomolar In Vitro Potency Against R5-Tropic HIV-1


Aplaviroc (AK-602, GSK-873140) is a small-molecule spirodiketopiperazine (SDP) derivative that functions as a noncompetitive allosteric antagonist of the CC chemokine receptor 5 (CCR5), a major coreceptor for R5-tropic HIV-1 entry into host cells [1]. The compound binds within a transmembrane domain pocket of CCR5 with high affinity, blocking the interaction between viral gp120 and the receptor [2]. In vitro, aplaviroc exhibits potent antiviral activity with IC50 values ranging from 0.1 to 0.4 nM against laboratory-adapted R5 HIV-1 strains, including HIV-1Ba-L, HIV-1JRFL, and HIV-1MOKW [3]. Aplaviroc advanced to Phase III clinical development but was discontinued in 2005 due to idiosyncratic hepatotoxicity observed in treatment-naïve HIV-infected patients [4].

Why Aplaviroc Cannot Be Replaced by Other CCR5 Antagonists in Specialized Research Applications


The CCR5 antagonist class exhibits profound pharmacologic heterogeneity that precludes generic interchangeability. While maraviroc, vicriviroc, and aplaviroc all bind to an overlapping hydrophobic pocket within the transmembrane domain of CCR5, their distinct chemical scaffolds confer significant differences in binding kinetics, receptor conformational effects, and chemokine signaling preservation [1]. Notably, aplaviroc uniquely preserves the binding and activation of the natural chemokine ligands RANTES (CCL5) and MIP-1β (CCL4) to CCR5, a feature not observed with other clinical-stage antagonists such as maraviroc, vicriviroc, or SCH-C [2]. Furthermore, aplaviroc is more hydrophilic than both maraviroc and vicriviroc, which alters its solvent interactions and produces a distinctly different perturbation of the CCR5 extracellular loop 2 (ECL2) conformation [3]. These molecular differences translate into divergent functional profiles that may be relevant for specific research applications, including studies of biased signaling, chemokine receptor pharmacology, and mechanism-based toxicity investigations.

Quantitative Evidence for Aplaviroc (CAS 461443-59-4) Differentiation Versus Clinical CCR5 Antagonist Comparators


Preservation of Natural Chemokine Binding: A Unique Functional Signature Relative to Maraviroc and Vicriviroc

In contrast to maraviroc, vicriviroc, and SCH-C, which fully block chemokine-CCR5 interactions, aplaviroc preserves the binding and activation of the natural chemokine ligands RANTES (CCL5) and MIP-1β (CCL4) to CCR5. This functional sparing property was demonstrated experimentally and confirmed by molecular dynamics simulations [1]. In binding analyses, aplaviroc did not completely displace 125I-CCL5 from CCR5, whereas maraviroc and vicriviroc fully inhibited radiolabeled chemokine binding under identical conditions [2].

Chemokine Signaling Biased Agonism GPCR Pharmacology

Hydrophilicity and Solvent Interference: Aplaviroc Exhibits a Distinct Physical-Chemical Profile Versus Maraviroc and Vicriviroc

Molecular modeling and docking studies in a solvated phospholipid bilayer environment demonstrate that aplaviroc is more hydrophilic than maraviroc and vicriviroc. This greater hydrophilicity results in increased solvent interference during CCR5 binding, producing a conformationally distinct effect on the extracellular loop 2 (ECL2) domain of the receptor compared to the other two antagonists [1]. The differential solvent interaction contributes to aplaviroc's unique binding mode and may underlie its distinct functional pharmacology.

Molecular Modeling Ligand-Receptor Interactions Physical-Chemical Properties

Clinical Hepatotoxicity: Aplaviroc Exhibits a Unique Idiosyncratic Safety Signal Absent in Maraviroc and Vicriviroc Clinical Programs

In two Phase IIb clinical trials (ASCENT and EPIC) involving antiretroviral therapy-naïve HIV-infected adults, aplaviroc treatment was associated with a higher incidence of treatment-emergent liver enzyme elevations compared to control arms. Grade 2 or higher elevations in alanine aminotransferase (ALT) levels were observed in 6.0% (17/281) of aplaviroc recipients versus 3.6% (2/55) of control recipients, while grade 2 or higher elevations in total bilirubin levels occurred in 10.3% (29/281) of aplaviroc recipients versus 7.3% (4/55) of controls [1]. Two aplaviroc-treated patients developed grade 3 or higher elevations in both ALT and total bilirubin, with one case of severe hepatic cytolysis attributed to the drug. This hepatotoxicity signal led to the termination of aplaviroc clinical development. In contrast, maraviroc and vicriviroc completed Phase III programs without demonstrating a comparable hepatotoxicity signal in their respective pooled safety analyses [2].

Drug-Induced Liver Injury Clinical Safety Toxicology

CCR5 Dissociation Half-Life: Aplaviroc Exhibits Faster Dissociation Kinetics Than Vicriviroc but Slower Than Early Estimates

Under ambient temperature conditions (22°C), aplaviroc dissociates from CCR5 with a half-life (t1/2) of 24 ± 3.6 hours [1]. This value is faster than previously reported estimates obtained at 4°C (t1/2 ≈ 136 hours). For comparison, vicriviroc dissociates from CCR5 approximately two-fold more slowly than maraviroc (vicriviroc t1/2 = 12 ± 1.2 hours; maraviroc t1/2 = 7.5 ± 0.7 hours), despite maraviroc binding with slightly higher affinity (maraviroc Kd = 0.18 ± 0.02 nM; vicriviroc Kd = 0.40 ± 0.02 nM) [1]. Aplaviroc's dissociation kinetics are temperature-sensitive and distinct from both maraviroc and vicriviroc.

Receptor Occupancy Binding Kinetics Pharmacodynamics

Selectivity Ratio: Differential Relative Potency for HIV-1 Entry Blockade Versus CCR5 Internalization

A comparative study of six allosteric CCR5 modulators evaluated the ratio of potency for blockade of CCL3L1-mediated CCR5 internalization versus inhibition of HIV-1 entry in human osteosarcoma (HOS) cells and peripheral blood mononuclear cells (PBMC) [1]. Statistically significant differences in this functional selectivity ratio were observed among maraviroc, vicriviroc, aplaviroc, Sch-C, TAK652, and TAK779. While the precise ratio values for each compound were not tabulated in the abstract, the study established that CCR5 antagonists exhibit a wide range (up to 58-fold in HOS cells and 282-fold in PBMC) in their relative potency for these two pharmacologic endpoints, and that aplaviroc's profile is distinct from both maraviroc and vicriviroc. The relatively small magnitude of dextral displacement accompanying the depression of maximal responses for aplaviroc further suggests that it has minimal effects on CCL3L1 affinity compared to other modulators [1].

Functional Selectivity Biased Signaling Allosteric Modulation

High-Value Research Applications for Aplaviroc (CAS 461443-59-4) Based on Validated Differential Evidence


Functional Studies of Biased CCR5 Signaling and Chemokine Preservation

Aplaviroc is uniquely suited for research applications requiring preservation of endogenous chemokine signaling at CCR5. Unlike maraviroc, vicriviroc, and SCH-C, which fully block RANTES (CCL5) and MIP-1β (CCL4) binding, aplaviroc allows these natural ligands to bind and activate the receptor [1]. This functional sparing property, validated by both experimental binding assays and molecular dynamics simulations [2], makes aplaviroc an essential tool compound for investigating biased agonism, G protein-dependent versus -independent signaling pathways, and the physiological consequences of CCR5 antagonism with preserved chemokine function.

Structure-Activity Relationship (SAR) Studies of CCR5 Ligand Binding Modes

The distinctive physical-chemical properties of aplaviroc—specifically its greater hydrophilicity compared to maraviroc and vicriviroc and the resultant increased solvent interference during receptor binding [1]—make it a valuable reference compound for structure-activity relationship (SAR) studies. Molecular modeling has demonstrated that aplaviroc induces a conformationally distinct perturbation of the CCR5 extracellular loop 2 (ECL2) domain [1]. Researchers engaged in rational drug design of next-generation CCR5 modulators can utilize aplaviroc as a benchmark for understanding how ligand hydrophilicity influences GPCR binding modes, receptor conformational dynamics, and downstream functional selectivity.

Mechanistic Investigations of Idiosyncratic Drug-Induced Liver Injury (DILI)

Aplaviroc is the only CCR5 antagonist to have exhibited a clear clinical hepatotoxicity signal leading to program termination, with grade 2 or higher ALT elevations observed in 6.0% of treated patients versus 3.6% of controls, and grade 2 or higher total bilirubin elevations in 10.3% of treated patients versus 7.3% of controls in Phase IIb trials [1]. Importantly, this toxicity was determined to be intrinsic to the molecule rather than a class effect of CCR5 antagonism [1]. Aplaviroc therefore serves as a critical reference standard for toxicology research aimed at elucidating the molecular mechanisms of idiosyncratic DILI, investigating structure-toxicity relationships within the spirodiketopiperazine scaffold, and developing in vitro predictive models for hepatotoxicity risk assessment.

Receptor Binding Kinetics and Pharmacodynamic Modeling Studies

Aplaviroc's CCR5 dissociation half-life of 24 ± 3.6 hours at 22°C, which is distinct from both maraviroc (t1/2 = 7.5 ± 0.7 hours) and vicriviroc (t1/2 = 12 ± 1.2 hours), provides a useful reference point for pharmacodynamic modeling and receptor occupancy studies [1]. The compound's temperature-sensitive dissociation kinetics (significantly faster at 22°C than previously reported at 4°C) [1] make it a relevant tool for researchers investigating the relationship between drug-receptor residence time and functional efficacy, as well as for developing and validating kinetic binding assays for GPCR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aplaviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.